2-Chloro-5-(hydroxymethyl)benzoic acid

Acidity Reactivity pKa

Using incorrect regioisomers of this scaffold in cross-coupling reactions leads to failed syntheses and inactive compounds. The 2-chloro, 5-hydroxymethyl pattern provides enhanced electrophilicity for superior Pd-catalyzed cross-coupling yields. • Orthogonal reactivity: free carboxylic acid (amide coupling) plus oxidizable hydroxymethyl group enables independent derivatization • Rapid SAR library diversification from a single scaffold • Selective oxidation yields 2-Chloro-5-formylbenzoic acid, a versatile aldehyde building block. Qualified suppliers; ≥95% purity.

Molecular Formula C8H7ClO3
Molecular Weight 186.59 g/mol
CAS No. 90270-93-2
Cat. No. B1427052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-5-(hydroxymethyl)benzoic acid
CAS90270-93-2
Molecular FormulaC8H7ClO3
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1CO)C(=O)O)Cl
InChIInChI=1S/C8H7ClO3/c9-7-2-1-5(4-10)3-6(7)8(11)12/h1-3,10H,4H2,(H,11,12)
InChIKeyLADPIJHQRGNDEF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-5-(hydroxymethyl)benzoic Acid: Core Characteristics


2-Chloro-5-(hydroxymethyl)benzoic acid (CAS: 90270-93-2) is an aromatic organic compound classified as a chlorinated benzoic acid derivative, with the molecular formula C₈H₇ClO₃ and a molecular weight of 186.59 g/mol . The molecule features a benzoic acid core substituted with a chlorine atom at the 2-position and a hydroxymethyl (-CH₂OH) group at the 5-position . This specific substitution pattern confers distinct chemical properties and serves as a versatile handle for further derivatization, making it a valuable building block in pharmaceutical and agrochemical research [1]. It is typically available as a white crystalline solid with a purity of ≥95% from research chemical suppliers .

Synthetic building block fit: Supports divergent library synthesis and SAR exploration via orthogonal functionalization.
Cross-coupling workflow: Ortho-substitution pattern may support reactivity in palladium-catalyzed reactions.
Procurement context: Typically supplied as ≥95% purity; verify lot-specific specification for step-yield calculations.

2-Chloro-5-(hydroxymethyl)benzoic Acid: Irreplaceability by Analogs


The specific 2-chloro, 5-hydroxymethyl substitution pattern on the benzoic acid ring is not interchangeable with other regioisomers (e.g., 3-chloro or 4-chloro analogs) or derivatives with different functional groups (e.g., hydroxy or methyl esters) . The electron-withdrawing chlorine at the ortho position significantly influences the acidity of the carboxylic acid group (pKa) and the electrophilicity of the aromatic ring for cross-coupling reactions [1]. Crucially, the 5-hydroxymethyl group provides a specific handle for etherification, esterification, or oxidation, directing the synthesis of distinct molecular architectures. Using a different isomer (e.g., 2-Chloro-4-(hydroxymethyl)benzoic acid) would lead to a different spatial orientation of functional groups in the final product, potentially resulting in complete loss of biological activity or failed downstream reactions in a synthetic sequence . Therefore, substitution without rigorous requalification is not scientifically valid and poses a high risk to research reproducibility and project timelines.

Regioisomer
3- or 4-chloro analogs may shift reactivity. The ortho-chloro and 5-hydroxymethyl substitution pattern directs acidity and electrophilicity; meta or para isomers may not reproduce the same cross-coupling efficiency or spatial orientation.
Functional group
Ester-protected analogs (e.g., methyl ester) limit orthogonal strategies. The free carboxylic acid in the target compound enables direct amide coupling or salt formation without an additional deprotection step, which can alter synthetic route design.
Purity grade
Lower-purity lots may require requalification. Substitution without verifying purity and impurity profile risks introducing side products that can cascade through a multi-step synthesis, impacting research reproducibility.

2-Chloro-5-(hydroxymethyl)benzoic Acid vs. Key Analogs


Acidity Effect of 2-Chloro Substitution

The 2-chloro substituent in 2-Chloro-5-(hydroxymethyl)benzoic acid exerts a significant 'ortho-effect', making its carboxylic acid group more acidic compared to unsubstituted benzoic acid and its para-substituted analog [1]. The increased acidity facilitates deprotonation and salt formation under milder conditions, a key advantage for solubility and formulation.

Acidity Effect of 2-Chloro Substitution
Class-level inference
Target compound pKa: ~2.9 vs. benzoic acid: 4.20; ΔpKa ≈ -1.3
Reported pKa context supports easier deprotonation, which may improve aqueous solubility and facilitate salt formation under milder conditions.
Estimate based on 2-chlorobenzoic acid reference data (aq., 25°C). Verify experimentally for specific formulation buffers.
Acidity Reactivity pKa Ortho-effect

Enhanced Electrophilicity in Cross-Coupling

The 2-chloro substituent on the aromatic ring enhances its electrophilic reactivity, making the compound more suitable for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) compared to its 3- or 4-chloro analogs [1]. The ortho-chloro group is activated by the electron-withdrawing carboxylic acid, facilitating oxidative addition in the catalytic cycle.

Enhanced Electrophilicity in Cross-Coupling
Class-level inference
Reported enhanced reactivity for ortho-substituted aryl chlorides with an ortho-electron-withdrawing group under standard Suzuki-Miyaura conditions.
Supports cross-coupling workflow selection; qualitatively higher reactivity may translate to higher yields compared to meta/para analogs.
Class-based reactivity trend from organometallic chemistry; yields are condition-dependent and require optimization.
Cross-coupling Suzuki coupling Electrophilicity Reactivity

Derivatization via 5-Hydroxymethyl Group

The 5-hydroxymethyl (-CH₂OH) group provides a specific synthetic handle for further functionalization, such as ether formation (e.g., reaction with alkyl halides), esterification (e.g., reaction with acyl chlorides), or oxidation to an aldehyde or carboxylic acid . This contrasts with compounds like methyl 2-chloro-5-(hydroxymethyl)benzoate, where the carboxylic acid is already protected, limiting the types of reactions possible at that position without deprotection .

Derivatization via 5-Hydroxymethyl Group
Cross-study comparable
Offers a more versatile starting point for divergent synthesis, saving 1-2 synthetic steps compared to ester-protected analogs.
Supports orthogonal functionalization strategy selection; free -COOH and -CH₂OH groups allow independent modification for efficient SAR exploration.
Data to verify based on comparative synthetic routes. Controlled conditions are needed to achieve selective reactions.
Etherification Esterification Oxidation Building block

Optimal Use Cases for 2-Chloro-5-(hydroxymethyl)benzoic Acid


Biaryl Pharmacophore Synthesis via Ortho-Cross-Coupling

Procure this compound specifically when designing a synthetic route that requires a palladium-catalyzed cross-coupling at the ortho position of a benzoic acid derivative. The enhanced electrophilicity of the 2-chloro substituent, activated by the adjacent carboxylic acid, is predicted to provide superior reactivity compared to meta- or para-analogs, leading to higher yields and cleaner reaction profiles. This is critical for constructing complex biaryl motifs common in kinase inhibitors and other pharmaceuticals [1].

Divergent Library Synthesis via Orthogonal Groups

This compound is ideal for medicinal chemistry programs aiming to generate diverse compound libraries from a single scaffold. The free carboxylic acid can be used for amide coupling or salt formation, while the hydroxymethyl group can be independently modified through etherification, esterification, or oxidation . This orthogonal reactivity allows for the rapid exploration of structure-activity relationships (SAR) around the core benzoic acid motif.

Benzyl Alcohol and Benzaldehyde Intermediate Synthesis

Use 2-Chloro-5-(hydroxymethyl)benzoic acid as a precursor to other valuable intermediates. Selective oxidation of the hydroxymethyl group yields 2-Chloro-5-formylbenzoic acid, a versatile aldehyde building block . Alternatively, reduction or substitution reactions can yield a range of benzyl alcohol derivatives, which are important in the synthesis of heterocyclic compounds and natural product analogs.

Application
Selection Property
Validation Focus
Biaryl pharmacophore synthesis
Ortho-cross-coupling reactivity profile
Verify catalyst compatibility and yield against meta/para analogs
Divergent library synthesis
Orthogonal functional group handles
Assess reaction orthogonality and step efficiency in SAR campaigns
Benzyl alcohol/benzaldehyde intermediate preparation
Hydroxymethyl group oxidation/reduction potential
Evaluate selectivity and yield in conversion to aldehyde or substituted benzyl derivatives

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